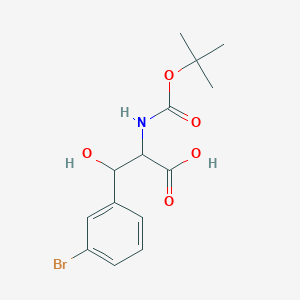

3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid

Description

This compound is a Boc-protected amino acid derivative featuring a 3-bromophenyl substituent, a hydroxyl group at the 3-position, and a carboxylic acid moiety. The tert-butoxycarbonyl (Boc) group enhances stability during synthetic processes, particularly in peptide synthesis, by protecting the amino group from unwanted reactions .

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-5-4-6-9(15)7-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUDCGNYTGZGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)Br)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Bromination of Phenyl Ring: The starting material, phenyl ring, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.

Introduction of Boc-Protected Amino Group: The brominated phenyl compound is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to introduce the Boc-protected amino group.

Formation of Hydroxy-Propionic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

Reduction: The brominated phenyl ring can be reduced to a phenyl ring using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.

Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or THF.

Substitution: Sodium azide, potassium cyanide, or organometallic reagents under reflux or room temperature conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a de-brominated phenyl compound.

Substitution: Formation of azide, nitrile, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential use in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

- Anticancer Activity : Research indicates that derivatives of bromophenyl compounds exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that certain brominated phenyl compounds can target specific pathways involved in cancer progression .

Peptide Synthesis

3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid serves as an important building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used for protecting amino groups during peptide formation.

- Boc Protection Strategy : The Boc group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptide structures. This is crucial for developing peptide-based drugs and biologically active compounds .

Enzyme Inhibition Studies

Research has also explored the compound's role as a potential enzyme inhibitor. Compounds with similar structures have been shown to inhibit enzymes involved in various metabolic pathways.

- Mechanism of Action : The bromophenyl moiety may interact with enzyme active sites, altering their function and providing insights into enzyme kinetics and inhibition mechanisms .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that brominated phenyl compounds inhibit growth in breast cancer cell lines through apoptosis induction. |

| Study 2 | Peptide Synthesis | Utilized Boc-protected amino acids to synthesize cyclic peptides showing enhanced stability and bioactivity. |

| Study 3 | Enzyme Inhibition | Identified that derivatives can inhibit specific kinases, suggesting a pathway for drug development targeting metabolic diseases. |

Mechanism of Action

The mechanism of action of 3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and Boc-protected amino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxy-propionic acid moiety may also play a role in binding to active sites or facilitating transport across biological membranes.

Comparison with Similar Compounds

Structural Features

Physicochemical Properties

- Lipophilicity : The bromine atom in the target compound increases lipophilicity (higher logP) compared to phenyl () and fluorophenyl () analogs. This enhances membrane permeability but reduces aqueous solubility .

- Hydrogen Bonding: The hydroxyl group in the target compound and ’s analog improves solubility in polar solvents like water or ethanol, unlike the oxo () or furan () derivatives .

- Molecular Weight : The Boc group and bromine contribute to the higher molar mass (~359.91 g/mol) of the target compound compared to 3-Bromophenylalanine (~244.09 g/mol) .

Reactivity and Stability

- Boc Protection: The Boc group in the target compound and analogs (–4) prevents undesired reactions at the amino group during synthesis, unlike 3-Bromophenylalanine, which requires in-situ protection .

- Acid/Base Sensitivity: The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection. This contrasts with the stable free amino group in 3-Bromophenylalanine .

- Keto vs. Hydroxyl : The oxo group in ’s compound is prone to nucleophilic attacks (e.g., forming hydrazones), whereas the hydroxyl group in the target compound participates in hydrogen bonding .

Research Findings and Data

Biological Activity

3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid, also referred to as Boc-L-m-tyrosine, is a compound of interest in the field of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications, supported by diverse research findings.

- Molecular Formula : C14H18BrNO5

- Molecular Weight : 348.20 g/mol

- Structure : The compound features a bromophenyl group, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxypropionic acid moiety, which contributes to its biological properties.

The biological activity of this compound is primarily linked to its role as an amino acid derivative. It has been studied for its potential effects on various biological pathways, including:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound could exhibit neuroprotective properties by modulating neurotransmitter levels in the brain.

Case Studies and Research Findings

- Enzyme Activity Modulation : Research has indicated that compounds similar to Boc-L-m-tyrosine can influence the activity of kynurenine aminotransferase, an enzyme involved in the metabolism of tryptophan to kynurenine. This modulation could have implications for neurodegenerative diseases where kynurenine levels are dysregulated .

- Synthesis and Characterization : The synthesis of Boc-L-m-tyrosine has been optimized for higher yields using various reaction conditions. For instance, it was synthesized through a multi-step process involving the protection of the amino group followed by bromination and hydrolysis .

- Toxicological Studies : Toxicity assessments have shown that while some derivatives exhibit low toxicity at therapeutic concentrations, others may induce cytotoxic effects at higher doses. Studies have highlighted the importance of dose optimization in therapeutic applications .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid?

- Methodology : The compound can be synthesized via a multi-step protocol involving:

- Step 1 : Activation of the bromophenyl group using zinc powder in anhydrous THF under nitrogen, as described in optimized protocols for analogous bromophenyl propionic acid derivatives .

- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group via carbamate formation, using Boc-anhydride in the presence of triethylamine (EtN) .

- Step 3 : Hydroxylation at the β-position via controlled oxidation or stereoselective epoxidation followed by hydrolysis, ensuring minimal racemization .

- Key Considerations : Monitor reaction progress using HPLC or TLC to avoid over-oxidation of the hydroxyl group.

Q. How can researchers characterize the stereochemistry and purity of this compound?

- Analytical Techniques :

- Chiral HPLC : To resolve enantiomers, use a Chiralpak® column with a hexane/isopropanol mobile phase .

- NMR Spectroscopy : - and -NMR to confirm the presence of the tert-butoxycarbonyl group (δ ~1.4 ppm for tert-butyl protons) and bromophenyl substituents (δ ~7.3–7.6 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Pre-dissolve in THF or methanol for aqueous reactions .

- Stability : The Boc group is stable under basic conditions but hydrolyzes in strong acids (e.g., TFA). Store at –20°C under nitrogen to prevent degradation of the hydroxyl and carbamate groups .

Advanced Research Questions

Q. How can researchers address stereochemical inconsistencies in synthetic pathways for this compound?

- Problem : Competing pathways may lead to racemization at the β-hydroxy position.

- Resolution :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during carboxylate activation to enforce stereocontrol .

- Employ X-ray crystallography to resolve ambiguous NOE (nuclear Overhauser effect) data in NMR analysis .

Q. What strategies optimize the reaction yield of the bromophenyl moiety under Suzuki-Miyaura coupling conditions?

- Experimental Design :

- Catalyst Screening : Compare Pd(PPh), PdCl(dppf), and XPhos Pd G3 for coupling efficiency .

- Solvent Optimization : Test mixtures of DME/HO or THF/HO (4:1) to balance solubility and reactivity .

- Temperature Control : Conduct reactions at 80–100°C to accelerate transmetallation while avoiding debromination .

- Data Interpretation : Use GC-MS to quantify side products (e.g., debrominated byproducts) and adjust ligand ratios accordingly.

Q. How should conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Contradiction Analysis :

- Step 1 : Replicate spectra under standardized conditions (e.g., 500 MHz NMR, CDCl solvent) .

- Step 2 : Perform DFT calculations (e.g., Gaussian 16) to simulate -NMR shifts and compare with experimental data .

- Step 3 : Validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. What role does this compound play in peptide mimetic or prodrug design?

- Applications :

- Prodrug Synthesis : The Boc group enhances lipophilicity for cellular uptake, while the hydroxypropionic acid moiety serves as a hydrolyzable linker .

- Peptide Coupling : Use EDCI/HOBt or DCC-mediated activation to conjugate the carboxylic acid to amine-containing biomolecules .

Methodological Framework for Advanced Research

Integrating Computational and Experimental Approaches

- Workflow :

Docking Studies : Model the compound’s interaction with target enzymes (e.g., hydrolases) using AutoDock Vina .

MD Simulations : Assess conformational stability in aqueous vs. lipid bilayer environments (GROMACS) .

Experimental Validation : Compare simulation results with SPR (surface plasmon resonance) binding assays .

Designing Multi-Step Synthesis for Scale-Up

- Table : Critical Parameters for Pilot-Scale Synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.